molecular formula C14H22N2O4 B12699902 Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- CAS No. 27974-42-1

Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-

Cat. No.: B12699902
CAS No.: 27974-42-1
M. Wt: 282.34 g/mol
InChI Key: QPIMPVMWNQQKPC-UHFFFAOYSA-N
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Description

Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and an isopropylamino group, making it a versatile molecule in both chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process to maintain consistency and efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride (NaBH₄) can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxy and amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenylacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its beta-blocking properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological pathways, leading to effects like reduced heart rate and blood pressure. The hydroxy and amino groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: A beta-blocker with a similar structure but lacks the hydroxyphenyl group.

    Propranolol: Another beta-blocker that differs in its aromatic ring structure and lacks the isopropylamino group.

Uniqueness

Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is unique due to its dual hydroxy and amino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.

Properties

CAS No.

27974-42-1

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

N-[2-hydroxy-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H22N2O4/c1-9(2)15-7-11(18)8-20-12-4-5-13(14(19)6-12)16-10(3)17/h4-6,9,11,15,18-19H,7-8H2,1-3H3,(H,16,17)

InChI Key

QPIMPVMWNQQKPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC(=C(C=C1)NC(=O)C)O)O

Origin of Product

United States

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